2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide
描述
2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide, also known as BPEA, is a compound that has been extensively studied for its potential applications in the field of neuroscience. BPEA belongs to the class of compounds known as piperazines, which have been found to have a wide range of pharmacological activities.
作用机制
2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide acts as a partial agonist at the dopamine D2 receptor, which results in the modulation of dopamine signaling in the brain. This modulation of dopamine signaling is thought to be responsible for the anxiolytic and antidepressant-like effects of 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been found to increase dopamine release in the prefrontal cortex and striatum of rats. It has also been found to increase the expression of the dopamine transporter and decrease the expression of the dopamine D2 receptor in the striatum of rats. These effects suggest that 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide may have potential therapeutic applications in the treatment of disorders such as Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of using 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide is its partial agonist activity, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide. One area of interest is the potential therapeutic applications of 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide in the treatment of Parkinson's disease and schizophrenia. Another area of interest is the development of more selective compounds that target the dopamine D2 receptor. Additionally, further studies are needed to investigate the long-term effects of 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide on dopamine signaling and behavior.
科学研究应用
2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. 2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has also been found to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-3-7-21-10-12-23(13-11-21)20(2)25-24(28)19-27-16-14-26(15-17-27)18-22-8-5-4-6-9-22/h4-6,8-13,20H,3,7,14-19H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQYNJDZMPTSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。